molecular formula C10H9NO3 B3263916 4-(Pyridin-3-yl)oxane-2,6-dione CAS No. 381677-91-4

4-(Pyridin-3-yl)oxane-2,6-dione

Cat. No.: B3263916
CAS No.: 381677-91-4
M. Wt: 191.18 g/mol
InChI Key: BVPNPFSPZNGJRS-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)oxane-2,6-dione is a heterocyclic compound with the molecular formula C10H9NO3. It is characterized by a pyridine ring attached to an oxane-2,6-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)oxane-2,6-dione typically involves the reaction of pyridine derivatives with oxane-2,6-dione precursors. One common method includes the cyclization of 3-pyridylacetic acid with diethyl oxalate under acidic conditions, followed by decarboxylation to yield the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)oxane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(Pyridin-3-yl)oxane-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)oxane-2,6-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)oxane-2,6-dione
  • 4-(Pyridin-4-yl)oxane-2,6-dione
  • 4-(Pyrimidin-3-yl)oxane-2,6-dione

Uniqueness

4-(Pyridin-3-yl)oxane-2,6-dione is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Biological Activity

4-(Pyridin-3-yl)oxane-2,6-dione, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, which are crucial for developing new therapeutic agents.

  • IUPAC Name: this compound
  • CAS Number: 381677-91-4
  • Molecular Formula: C10H7N1O2
  • Molecular Weight: 175.17 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, demonstrating its potential in different therapeutic areas:

  • Anticancer Activity
    • Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated GI50 values of 0.07 μM against human KRAS mutant A549 lung cancer cells and 0.09 μM against breast cancer cell lines (MDA-MB-231) .
    • The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cells .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound possesses antimicrobial properties, inhibiting the growth of specific bacterial and fungal strains . This makes it a candidate for further exploration as an antimicrobial agent.
  • HSP90 Inhibition
    • The compound has shown promise as a heat shock protein 90 (HSP90) inhibitor, which is critical in cancer therapy due to its role in protein folding and stabilization of oncogenic proteins. For example, a derivative exhibited an IC50 of 110.18 nM for HSP90α inhibition .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization: Disrupts the formation of the mitotic spindle during cell division.
  • Interaction with HSP90: Leads to degradation of client proteins involved in tumor growth.

Case Studies and Research Findings

Study ReferenceActivityCell LineGI50/IC50 Value
AntiproliferativeA549 (lung cancer)GI50 = 0.07 μM
AntiproliferativeMDA-MB-231 (breast cancer)GI50 = 0.09 μM
HSP90 InhibitionVarious cancer cell linesIC50 = 110.18 nM

Properties

IUPAC Name

4-pyridin-3-yloxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-4-8(5-10(13)14-9)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPNPFSPZNGJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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